molecular formula C18H19Cl2NO4 B12427983 rac Felodipine-d8

rac Felodipine-d8

Cat. No.: B12427983
M. Wt: 392.3 g/mol
InChI Key: RZTAMFZIAATZDJ-GCWKZCQISA-N
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Description

Felodipine-d8 is a deuterated form of felodipine, a calcium channel blocker used primarily in the treatment of hypertension. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the compound’s stability and alter its pharmacokinetic properties. This modification can be particularly useful in scientific research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Felodipine-d8 involves the incorporation of deuterium atoms into the felodipine molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of felodipine. For example, deuterated reagents can be used in the esterification and cyclization steps to produce Felodipine-d8.

Industrial Production Methods

Industrial production of Felodipine-d8 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Felodipine-d8 undergoes various chemical reactions, including:

    Oxidation: Felodipine-d8 can be oxidized to form its corresponding pyridine derivative.

    Reduction: Reduction reactions can convert Felodipine-d8 back to its dihydropyridine form.

    Substitution: Substitution reactions can occur at the aromatic ring or the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Felodipine-d8 has a wide range of applications in scientific research, including:

Mechanism of Action

Felodipine-d8 exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels. This inhibition leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and a subsequent reduction in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are primarily related to calcium signaling and vascular smooth muscle contraction .

Comparison with Similar Compounds

Felodipine-d8 can be compared with other calcium channel blockers such as:

Felodipine-d8 is unique due to its deuterated nature, which can provide enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterparts.

Properties

Molecular Formula

C18H19Cl2NO4

Molecular Weight

392.3 g/mol

IUPAC Name

5-O-(1,1,2,2,2-pentadeuterioethyl) 3-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i1D3,4D3,5D2

InChI Key

RZTAMFZIAATZDJ-GCWKZCQISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC([2H])([2H])[2H])C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Origin of Product

United States

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